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Compound of Interest

Compound Name: Danirixin

Cat. No.: B1669794

An objective review of the clinical efficacy and mechanistic pathways of the CXCR2 antagonist
danirixin in the treatment of Chronic Obstructive Pulmonary Disease (COPD), supported by
data from key clinical trials.

Danirixin, a selective CXC chemokine receptor 2 (CXCR2) antagonist, has been investigated
as a potential anti-inflammatory therapy for Chronic Obstructive Pulmonary Disease (COPD).[1]
The rationale behind its development lies in the crucial role of the CXCR2 receptor in mediating
the migration of neutrophils, a key inflammatory cell type implicated in the pathogenesis of
COPD.[2][3] By blocking this receptor, danirixin aims to reduce neutrophil recruitment to the
lungs, thereby mitigating inflammation and improving clinical outcomes.[4] This guide provides
a comprehensive comparison of the efficacy of danirixin versus placebo in COPD patients,
based on published clinical trial data.

Efficacy in Symptom and Health Status
Improvement

Clinical studies have yielded mixed results regarding the efficacy of danirixin in improving
respiratory symptoms and health status in COPD patients.

A 52-week, randomized, placebo-controlled study (NCT02130193) involving 93 participants
demonstrated some positive trends with oral danirixin at a dose of 75 mg twice daily.[5] In this
trial, patients receiving danirixin showed a decrease in the Evaluating Respiratory Symptoms
in COPD (E-RS: COPD) total score, which was maintained throughout the study period. The
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posterior mean total score over months 3—12 was 11.16 in the danirixin group compared to
12.67 in the placebo group. Furthermore, at week 52, COPD Assessment Test (CAT) scores
improved by a mean of -2.1 points in the danirixin group, while the placebo group saw a
deterioration of +0.7 points.

In contrast, a larger 26-week, randomized, double-blind, placebo-controlled phase IIb dose-
ranging study (NCT03034967) involving 614 participants did not show a clear efficacy benefit.
This study evaluated danirixin at doses of 5, 10, 25, 35, and 50 mg twice daily. The results
showed no improvements in E-RS:COPD, CAT, or St. George's Respiratory Questionnaire-
COPD (SGRQ-C) scores in participants treated with any dose of danirixin compared to
placebo. A significant placebo effect was observed in this trial, which may have contributed to
the lack of discernible drug efficacy.

Impact on COPD Exacerbations

The effect of danirixin on the frequency and duration of COPD exacerbations has also been a
key area of investigation.

In the NCT02130193 study, there was no significant difference in the number of moderate or
severe COPD exacerbations between the danirixin and placebo groups (21 participants in the
danirixin group versus 23 in the placebo group experienced at least one). However, a notable
difference was observed in the duration of exacerbations, with a median of 9 days in the
danirixin group compared to 17 days in the placebo group.

Conversely, the larger dose-ranging study (NCT03034967) reported an increased incidence of
exacerbations in the groups treated with danirixin. This finding, coupled with the lack of
symptomatic improvement, suggests an unfavorable benefit-risk profile in the patient
population studied.

Quantitative Data Summary

Table 1: Efficacy Outcomes from Clinical Trial NCT02130193
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Danirixin (75 mg

Treatment

Outcome Measure ) . Placebo Difference/Observa
twice daily) .
tion
E-RS: COPD Total
_ -1.52 (95% Crl -4.26
Score (Posterior 11.16 12.67

Mean, Months 3-12)

to +1.33)

Change in CAT Score

-2.1(95% Cl -5.1 to

+0.7 (95% Cl -1.2 to

Improvement with

danirixin vs.

at Week 52 (Mean) +1.0) +2.6) deterioration with
placebo
Participants with =1 o
No significant
Moderate/Severe 21 (47%) 23 (48%) ]
) difference
Exacerbation

Median Exacerbation

Duration (Days)

9 (range 4-50) 17 (range 4-65)

Shorter duration with

danirixin

Table 2: Key Findings from Dose-Ranging Clinical Trial NCT03034967

Outcome Measure

Danirixin (5, 10, 25,
35, 50 mg twice Placebo

daily)

Observation

E-RS:COPD, CAT,
SGRQ-C Scores

No improvement No improvement

No significant

difference compared

to placebo
Incidence of Unfavorable risk
) Increased - )
Exacerbations profile
Incidence of Increased (at 50 mg Safety concern at
Pneumonia dose) higher dosage

Experimental Protocols

o Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
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» Participant Population: 93 participants with COPD and chronic mucus hypersecretion who
were symptomatic with a history of exacerbations.

« Intervention: Oral danirixin 75 mg twice daily or placebo for 52 weeks, in addition to
standard-of-care COPD medications.

» Primary Endpoints: Safety and efficacy of danirixin.

o Key Efficacy Measures: E-RS: COPD total score, CAT score, and frequency and duration of
COPD exacerbations.

» Study Design: A 26-week, randomized, double-blind, placebo-controlled, phase b dose-
ranging study.

o Participant Population: 614 symptomatic patients with mild-to-moderate COPD at risk for
exacerbations. Participants were aged 40 to 80 years with a post-bronchodilator FEV1/FVC
ratio <0.7 and FEV1% predicted >=40%.

« Intervention: Danirixin at doses of 5, 10, 25, 35, or 50 mg administered orally twice daily, or
placebo, in addition to standard of care.

e Primary Endpoints: Dose response of danirixin on respiratory symptoms (E-RS:COPD
scores) and safety.

» Secondary Endpoints: Incidence of moderate-severe exacerbations, health status (CAT), and
health-related quality of life (SGRQ-C).

Mechanism of Action and Mechanistic Studies

Danirixin functions by blocking the CXCR2 receptor, which is activated by chemokines like
CXCLS (IL-8). This interaction is pivotal in the recruitment of neutrophils to sites of inflammation
in the airways of COPD patients.

A mechanistic study (NCT03250689) was conducted to evaluate the effect of danirixin on the
formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA and
proteins released by neutrophils that can contribute to tissue damage. In this 14-day study,
participants received either danirixin 35 mg twice daily or a placebo. The results showed no
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significant difference in the change from baseline in sputum NETs or sputum neutrophil count
between the danirixin and placebo groups. This suggests that at the dose studied, danirixin
did not significantly impact this particular downstream inflammatory process in the airways.
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Caption: Danirixin's antagonistic effect on the CXCR2 receptor.
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Clinical Trial Workflow (NCT03034967)
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Caption: Workflow of the Phase Ilb dose-ranging study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-copd-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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